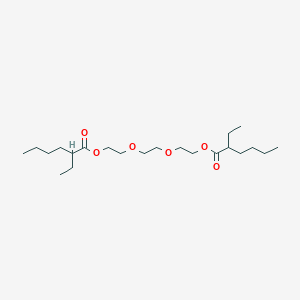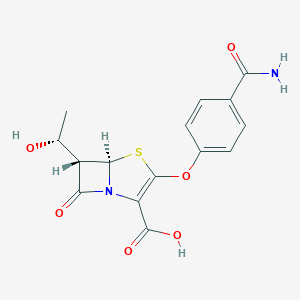
3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first synthesized in 2012 by researchers at the University of Sydney, Australia. CX-5461 has been found to be effective against a variety of cancers, including breast, ovarian, and pancreatic cancers.
作用机制
3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This leads to a decrease in ribosomal RNA synthesis, which is essential for the growth and proliferation of cancer cells. 3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate has also been shown to induce DNA damage through the activation of the p53 pathway, which can lead to cell cycle arrest and apoptosis.
生化和生理效应
3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate has been shown to have a variety of biochemical and physiological effects on cancer cells. It has been found to induce DNA damage, activate the p53 pathway, and inhibit ribosomal RNA synthesis. 3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate has also been shown to reduce the expression of genes involved in DNA repair and cell cycle progression.
实验室实验的优点和局限性
One advantage of 3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate is its specificity for cancer cells that have increased levels of RNA polymerase I activity. This makes it a potentially effective cancer treatment with fewer side effects than traditional chemotherapy. However, one limitation of 3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate is its poor solubility, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate. One area of focus is the development of more effective delivery methods, such as nanoparticle-based drug delivery systems. Another area of research is the identification of biomarkers that can predict which patients will respond to 3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate treatment. Finally, there is ongoing research into the use of 3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate in combination with other cancer treatments, such as immune checkpoint inhibitors, to improve treatment outcomes.
合成方法
The synthesis of 3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate involves a multi-step process that includes the reaction of 4-bromoaniline with ethyl 2-bromoacetate to form 2-(4-bromoanilino)ethyl acetate. This intermediate is then reacted with thiophene-2-carboxylic acid to form 3-(4-bromoanilino)thiophene-2-carboxylic acid. Finally, the bromine atom is replaced with a hydroxyl group through a nucleophilic substitution reaction to form 3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate.
科学研究应用
3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate has shown promising results in pre-clinical studies as a potential cancer treatment. It has been found to selectively target cancer cells that have increased levels of RNA polymerase I activity, which is a hallmark of many cancers. 3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate has also been shown to induce DNA damage in cancer cells, leading to cell cycle arrest and apoptosis.
属性
CAS 编号 |
105275-74-9 |
|---|---|
产品名称 |
3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate |
分子式 |
C15H14N2O6S |
分子量 |
350.3 g/mol |
IUPAC 名称 |
(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H14N2O6S/c1-6(18)9-12(20)17-10(14(21)22)15(24-13(9)17)23-8-4-2-7(3-5-8)11(16)19/h2-6,9,13,18H,1H3,(H2,16,19)(H,21,22)/t6-,9+,13-/m1/s1 |
InChI 键 |
MVTIDDWEBUVRRW-XIDCRBKBSA-N |
手性 SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)OC3=CC=C(C=C3)C(=O)N)C(=O)O)O |
SMILES |
CC(C1C2N(C1=O)C(=C(S2)OC3=CC=C(C=C3)C(=O)N)C(=O)O)O |
规范 SMILES |
CC(C1C2N(C1=O)C(=C(S2)OC3=CC=C(C=C3)C(=O)N)C(=O)O)O |
同义词 |
3-(4-carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate HRE 664 HRE-664 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



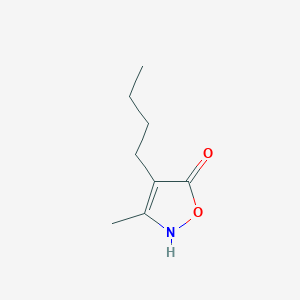
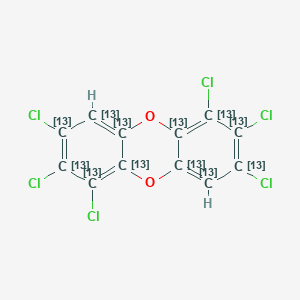

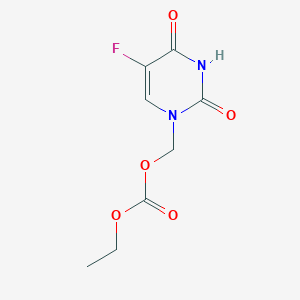
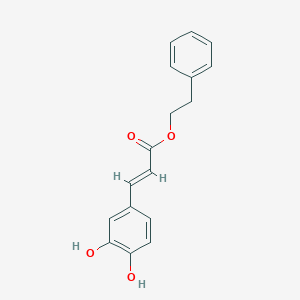
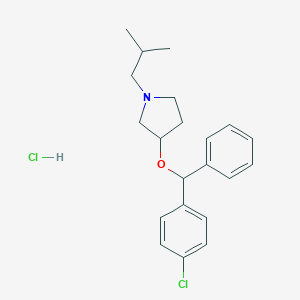
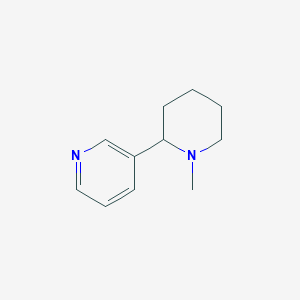
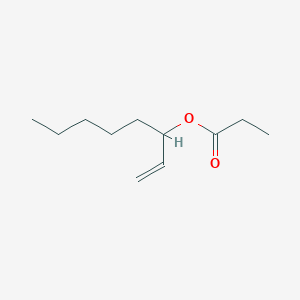
![1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol](/img/structure/B24724.png)
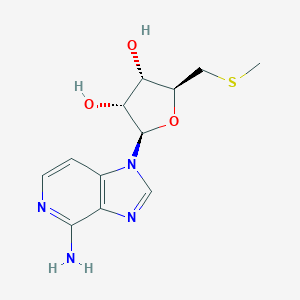
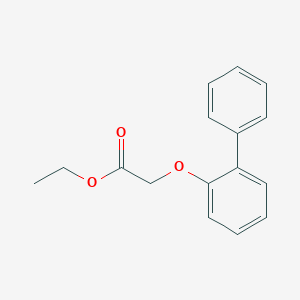
![4-[(4-Acetylphenyl)sulfonyl]aniline](/img/structure/B24730.png)
![(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid](/img/structure/B24734.png)
